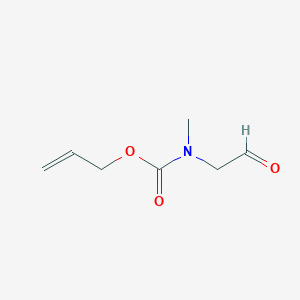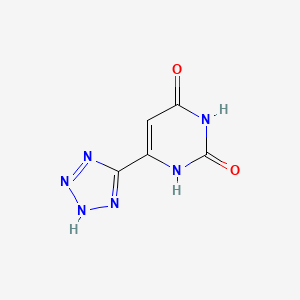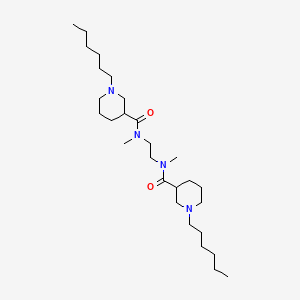![molecular formula C8H16GeO4 B14368354 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane CAS No. 93225-62-8](/img/structure/B14368354.png)
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[44]nonane is a unique organogermanium compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate germanium complexes, which then cyclize to form the spirocyclic structure. Common reagents used in this synthesis include germanium tetrachloride and various diols, with reaction conditions often involving anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, organometallic reagents; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, reduced germanium species, and substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane exerts its effects is primarily through its interaction with biological molecules and cellular structures. The compound can interact with proteins, nucleic acids, and cell membranes, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients and their synthetic routes involving Diels-Alder reactions.
1,4,7-Cycloundecatriene, 1,5,9,9-tetramethyl-: Another spirocyclic compound with applications in materials science.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the fragrance industry and known for its unique structural properties.
Uniqueness
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is unique due to its germanium core and spirocyclic structure, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability, reactivity, and specific interactions with biological molecules.
Propiedades
Número CAS |
93225-62-8 |
|---|---|
Fórmula molecular |
C8H16GeO4 |
Peso molecular |
248.84 g/mol |
Nombre IUPAC |
2,3,7,8-tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16GeO4/c1-5-6(2)11-9(10-5)12-7(3)8(4)13-9/h5-8H,1-4H3 |
Clave InChI |
KJIKGQHIJQHDPX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O[Ge]2(O1)OC(C(O2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


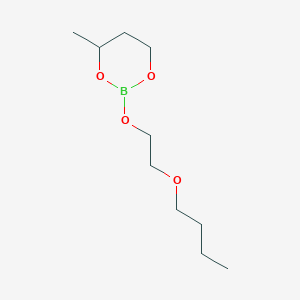

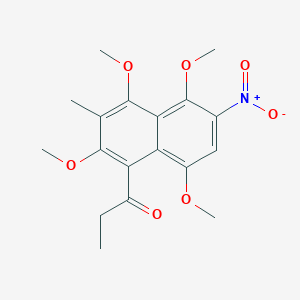
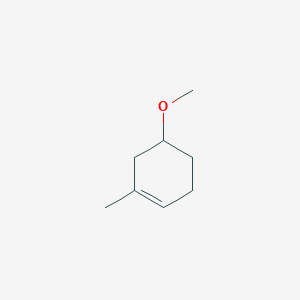
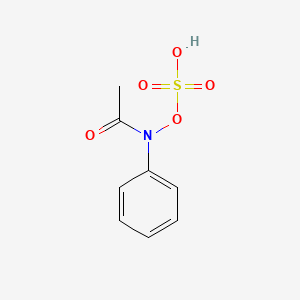
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)
